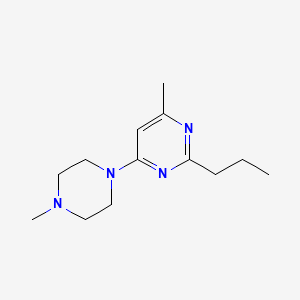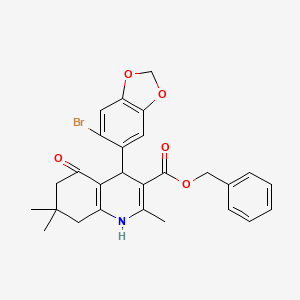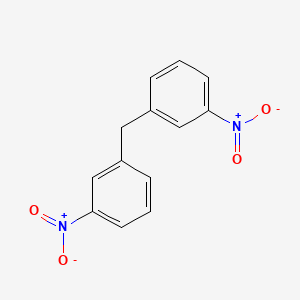
4-methyl-6-(4-methyl-1-piperazinyl)-2-propylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-6-(4-methyl-1-piperazinyl)-2-propylpyrimidine, also known as MPP, is a pyrimidine derivative that has been extensively studied in scientific research. It is a potent inhibitor of the dopamine transporter and has been used as a tool compound to investigate the role of dopamine in various physiological and pathological processes.
作用机制
4-methyl-6-(4-methyl-1-piperazinyl)-2-propylpyrimidine is a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. By inhibiting the dopamine transporter, 4-methyl-6-(4-methyl-1-piperazinyl)-2-propylpyrimidine increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic neurotransmission.
Biochemical and Physiological Effects:
4-methyl-6-(4-methyl-1-piperazinyl)-2-propylpyrimidine has been shown to have a number of biochemical and physiological effects. It increases the release of dopamine in the striatum, which is associated with reward and addiction. 4-methyl-6-(4-methyl-1-piperazinyl)-2-propylpyrimidine also increases locomotor activity and sensitizes animals to the locomotor effects of dopamine agonists. Additionally, 4-methyl-6-(4-methyl-1-piperazinyl)-2-propylpyrimidine has been shown to modulate the activity of other neurotransmitter systems, including glutamate and GABA.
实验室实验的优点和局限性
4-methyl-6-(4-methyl-1-piperazinyl)-2-propylpyrimidine has several advantages as a tool compound for scientific research. It is highly selective for the dopamine transporter, making it a useful tool for investigating the role of dopamine in various physiological and pathological processes. However, 4-methyl-6-(4-methyl-1-piperazinyl)-2-propylpyrimidine has several limitations as well. It is a relatively potent compound, and high concentrations may be required to achieve desired effects. Additionally, 4-methyl-6-(4-methyl-1-piperazinyl)-2-propylpyrimidine has a short half-life, which may limit its usefulness in certain experimental paradigms.
未来方向
There are several future directions for research on 4-methyl-6-(4-methyl-1-piperazinyl)-2-propylpyrimidine. One area of interest is the role of dopamine in the development of addiction and other neuropsychiatric disorders. 4-methyl-6-(4-methyl-1-piperazinyl)-2-propylpyrimidine may be a useful tool for investigating the mechanisms underlying these disorders and for developing new treatments. Another area of interest is the development of more selective and potent inhibitors of the dopamine transporter, which may have therapeutic applications in a variety of disorders. Finally, 4-methyl-6-(4-methyl-1-piperazinyl)-2-propylpyrimidine may be useful in the development of new imaging agents for studying the dopamine system in vivo.
合成方法
4-methyl-6-(4-methyl-1-piperazinyl)-2-propylpyrimidine can be synthesized using a variety of methods, including the reaction of 4-methyl-2-propylpyrimidine with 4-methylpiperazine in the presence of a suitable catalyst. Other methods include the reaction of 4-methyl-2-propylpyrimidine with N-methylpiperazine or N-ethylpiperazine.
科学研究应用
4-methyl-6-(4-methyl-1-piperazinyl)-2-propylpyrimidine has been used as a tool compound in scientific research to investigate the role of dopamine in various physiological and pathological processes. It has been used to study the effects of dopamine on reward, addiction, and motor function. 4-methyl-6-(4-methyl-1-piperazinyl)-2-propylpyrimidine has also been used in studies of Parkinson's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
属性
IUPAC Name |
4-methyl-6-(4-methylpiperazin-1-yl)-2-propylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4/c1-4-5-12-14-11(2)10-13(15-12)17-8-6-16(3)7-9-17/h10H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKVDJQIBMRATE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CC(=N1)N2CCN(CC2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-6-(4-methylpiperazin-1-yl)-2-propylpyrimidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-phenoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B4962202.png)

![3-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B4962214.png)

![2-(4-bromophenyl)-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B4962222.png)


![4-[5-(4-acetyl-1-piperazinyl)-2-fluoro-4-nitrophenyl]morpholine](/img/structure/B4962254.png)

![1-(2-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}phenyl)ethanone](/img/structure/B4962266.png)
![1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4962279.png)
![1-(3,4-dichlorophenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4962282.png)

![N-{2-[2-(4-bromophenoxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B4962296.png)